molecular formula C22H36O4 B14289929 3-(Benzyloxy)-2-hydroxypropyl dodecanoate CAS No. 122480-27-7

3-(Benzyloxy)-2-hydroxypropyl dodecanoate

Katalognummer: B14289929
CAS-Nummer: 122480-27-7
Molekulargewicht: 364.5 g/mol
InChI-Schlüssel: QCCVABIZEQFNNT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Benzyloxy)-2-hydroxypropyl dodecanoate is an organic compound that features a benzyloxy group, a hydroxypropyl group, and a dodecanoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate typically involves the esterification of dodecanoic acid with 3-(benzyloxy)-2-hydroxypropanol. The reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Benzyloxy)-2-hydroxypropyl dodecanoate can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(Benzyloxy)-2-hydroxypropyl dodecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(Benzyloxy)-2-hydroxypropyl dodecanoate involves its interaction with specific molecular targets. The benzyloxy group can participate in π-π interactions with aromatic residues in proteins, while the hydroxypropyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(Benzyloxy)-2-hydroxypropyl octanoate: Similar structure but with a shorter alkyl chain.

    3-(Benzyloxy)-2-hydroxypropyl hexanoate: Even shorter alkyl chain compared to the octanoate derivative.

    3-(Benzyloxy)-2-hydroxypropyl palmitate: Longer alkyl chain compared to the dodecanoate derivative.

Uniqueness

3-(Benzyloxy)-2-hydroxypropyl dodecanoate is unique due to its balanced hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its specific structure allows for versatile chemical modifications and interactions, distinguishing it from other similar compounds.

Eigenschaften

CAS-Nummer

122480-27-7

Molekularformel

C22H36O4

Molekulargewicht

364.5 g/mol

IUPAC-Name

(2-hydroxy-3-phenylmethoxypropyl) dodecanoate

InChI

InChI=1S/C22H36O4/c1-2-3-4-5-6-7-8-9-13-16-22(24)26-19-21(23)18-25-17-20-14-11-10-12-15-20/h10-12,14-15,21,23H,2-9,13,16-19H2,1H3

InChI-Schlüssel

QCCVABIZEQFNNT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC(=O)OCC(COCC1=CC=CC=C1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.